4-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Beschreibung

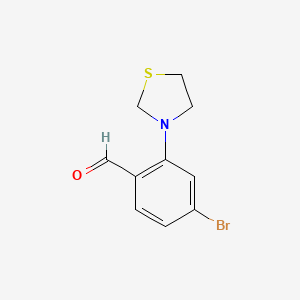

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-2-1-8(6-13)10(5-9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUVZUFIKCCEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with thiazolidine. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction between the aldehyde and thiazolidine under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position of the benzaldehyde moiety facilitates nucleophilic substitution reactions. Common reagents and outcomes include:

Mechanistic Insight :

The electron-withdrawing nature of the thiazolidin-3-yl group enhances the electrophilicity of the benzene ring, promoting nucleophilic attack at the brominated position.

Aldehyde Group Reactivity

The aldehyde functional group participates in condensation and cyclization reactions:

Example Reaction Pathway :

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde → Condensation with malononitrile → Cyclization → Thiazol-4-one derivatives.

Cyclization Reactions

The thiazolidin-3-yl moiety directs regioselective cyclization:

Functional Group Interconversion

The nitrile group (if present in derivatives) undergoes reduction or oxidation:

| Reaction Type | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Reduction to amine | LiAlH₄, anhydrous ether | Primary amine derivatives | Improved solubility for pharmacokinetic optimization |

| Oxidation to carboxylic acid | KMnO₄, acidic conditions | Carboxylic acid derivatives | Potential for salt formation to enhance bioavailability |

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable diversification:

Notes

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate aldehydes. The following synthetic routes have been reported:

- One-Pot Synthesis : This method combines aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions to yield thiazolidine derivatives efficiently. The use of catalysts like Bi(SCH₂COOH)₃ enhances the yield and purity of the product .

- Cyclization Reactions : Various cyclization reactions involving thiazolidine and benzaldehyde derivatives have been explored, leading to the formation of this compound. These reactions often utilize refluxing conditions with suitable solvents .

Biological Activities

The biological activities associated with this compound and its derivatives are noteworthy:

1. Antimicrobial Properties

- Thiazolidine derivatives have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. The introduction of arylidene moieties has been reported to enhance this activity .

2. Anticancer Activity

- Recent studies indicate that thiazolidinone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression .

3. Antitubercular Activity

- Research has highlighted the potential of thiazolidinone compounds in combating tuberculosis, showcasing their efficacy as antitubercular agents .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in medicinal chemistry:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to fully understand the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons:

Structural Insights:

- Bromine Position : The 4-bromo substitution in the target compound contrasts with 5-bromo-2-hydroxybenzaldehyde and 2,6-dibromobenzaldehyde . Positional differences significantly affect electronic properties (e.g., electron-withdrawing effects) and steric interactions with biological targets.

- Thiazolidine vs. Phenoxy Groups: The thiazolidine ring in the target compound introduces a nitrogen-sulfur heterocycle, which may enhance hydrogen bonding or metal coordination compared to the phenoxy group in 4-Bromo-2-(3-chlorophenoxy)benzaldehyde .

Thiazolidine-Containing Analogues

Compounds like (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) share the thiazolidine core but lack the brominated benzaldehyde moiety. These derivatives are often associated with anticancer or antimicrobial activity due to the thiazolidinone’s ability to modulate enzyme activity. The aldehyde group in this compound may confer additional reactivity for Schiff base formation, a feature absent in acetamide-linked thiazolidines .

Bioactivity Comparison

- hPreP Agonists : Brominated benzaldehydes like 5-bromo-2-hydroxybenzaldehyde in compound 3c enhance proteolytic activity against Aβ peptides in AD models. Substitution of bromine with fluoro, methoxy, or hydroxy groups reduces efficacy, highlighting bromine’s critical role in hydrophobic interactions . The thiazolidine ring in the target compound may further optimize binding to proteolytic enzymes through conformational flexibility.

- Toxicity : Brominated aldehydes (e.g., 4-(Bromomethyl)benzaldehyde) often require careful handling due to uncharacterized toxicity profiles , suggesting similar precautions for the target compound.

Biologische Aktivität

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is an organic compound that combines a thiazolidine ring with a bromobenzaldehyde moiety, characterized by its molecular formula and a molecular weight of approximately 272.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The thiazolidine ring, which contains both sulfur and nitrogen, enhances its interaction with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrNOS |

| Molecular Weight | 272.16 g/mol |

| Structural Features | Thiazolidine ring, Bromobenzaldehyde moiety |

Antimicrobial Activity

Research indicates that compounds containing thiazolidine structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of the bromine atom may enhance this activity by increasing the compound's reactivity towards microbial targets .

Anti-inflammatory Effects

Thiazolidine derivatives are also linked to anti-inflammatory effects. Studies suggest that this compound can inhibit inflammatory pathways, potentially making it beneficial for conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of specific enzymes related to inflammation .

Enzyme Inhibition

Molecular docking studies have indicated that this compound has a strong binding affinity for certain enzymes, including acetylcholinesterase (AChE). This inhibition could be relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, where AChE inhibitors are crucial for increasing acetylcholine levels .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives of thiazolidines showed promising results against Staphylococcus aureus and Escherichia coli. The structure of this compound was highlighted for its enhanced activity due to the presence of the bromine substituent .

- Anti-inflammatory Mechanism : In a series of experiments focusing on thiazolidine derivatives, it was found that compounds similar to this compound could significantly reduce pro-inflammatory cytokines in cell cultures, indicating a potential therapeutic role in managing inflammatory responses .

- Enzyme Interaction Studies : Molecular dynamics simulations demonstrated that this compound interacts effectively with the active site of AChE, suggesting its utility as a lead compound for developing new AChE inhibitors .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between brominated benzaldehyde derivatives and thiazolidine precursors. For example, substituted benzaldehydes can react with thiazolidine under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization may involve varying reaction times (e.g., 4–6 hours), adjusting stoichiometric ratios, or using microwave-assisted synthesis to enhance yields. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and the thiazolidine ring protons (e.g., 3.5–4.5 ppm for N–CH groups) .

- IR : Stretching frequencies for C=O (aldehyde, ~1700 cm) and C–Br (600–700 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHBrNOS: ~301.96 g/mol).

Q. How can researchers address solubility challenges during purification of this compound?

- Methodological Answer : Solubility data for analogous brominated benzaldehydes indicate limited water solubility (e.g., 8.45 mg/mL for 4-hydroxybenzaldehyde at 25°C) but better solubility in ethanol or DCM . Recrystallization in ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) is recommended.

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of thiazolidine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or kinase inhibition) may arise from assay conditions or impurities. Strategies include:

Q. How can X-ray crystallography elucidate the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) reveals bond angles, dihedral angles, and packing interactions. For example, the thiazolidine ring in similar compounds adopts an envelope conformation, with the aldehyde group coplanar to the aromatic ring . Data refinement (R factor <0.05) ensures accuracy.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient bromine site and nucleophilic attack feasibility. Fukui indices identify electrophilic centers, while Mulliken charges highlight the aldehyde carbon’s susceptibility to reduction .

Safety and Handling

Q. What precautions are essential given the limited toxicological data for this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling.

- First Aid : For skin contact, wash with soap/water (15+ minutes); for eye exposure, irrigate with saline (10–15 minutes) .

- Waste Disposal : Segregate halogenated waste and incinerate at >1,000°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.